N-[(E)-benzylideneamino]octanamide
Description
N-[(E)-Benzylideneamino]octanamide is a Schiff base derivative characterized by an octanamide backbone linked to a benzylideneimine group (C₆H₅–CH=N–). The (E)-configuration of the imine bond (C=N) is critical for its structural stability and biological interactions.
Properties
CAS No. |
7151-55-5 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]octanamide |
InChI |
InChI=1S/C15H22N2O/c1-2-3-4-5-9-12-15(18)17-16-13-14-10-7-6-8-11-14/h6-8,10-11,13H,2-5,9,12H2,1H3,(H,17,18)/b16-13+ |
InChI Key |
SQMNCQHHEHYMRV-DTQAZKPQSA-N |
SMILES |
CCCCCCCC(=O)NN=CC1=CC=CC=C1 |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=CC=C1 |
Other CAS No. |
7151-55-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Electronic Effects
The benzylideneamino group is a common scaffold in bioactive compounds. Key comparisons include:
Key Observations :
- The benzylideneamino group’s electron-donating nature (negative σp(exp)) enhances π-conjugation in the aniline moiety, influencing reactivity and binding .
- Replacement of the octanamide chain with sulfonamide (as in –4) improves urease inhibition (IC₅₀ ~2.2 µM vs. thiourea standard) due to stronger hydrogen bonding with the enzyme active site .
- Hydrophobic modifications (e.g., tridecylthio in ) shift activity toward sphingolipid metabolism, reducing cell viability in cancer lines (A549, HCT116) .
Pharmacokinetic and Toxicity Profiles
- Gastrointestinal Absorption : Sulfonamide derivatives () exhibit passive GI absorption and low toxicity, making them viable oral candidates .
- Toxicity Gaps: Data on this compound’s toxicity are absent in the evidence, but structurally similar compounds (e.g., ) show cell-line-dependent cytotoxicity, warranting further study .
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